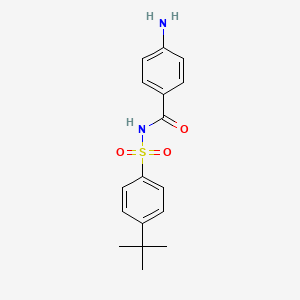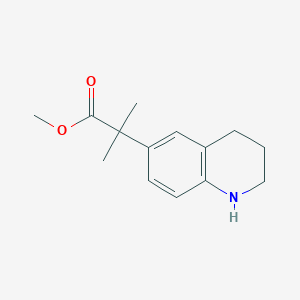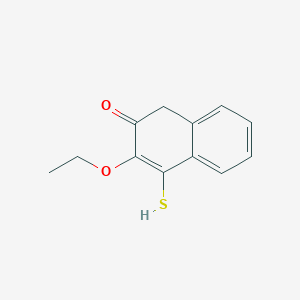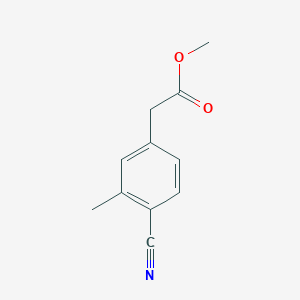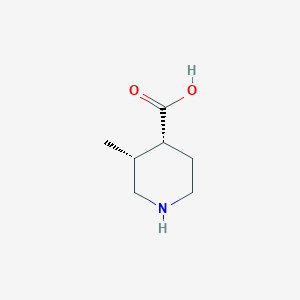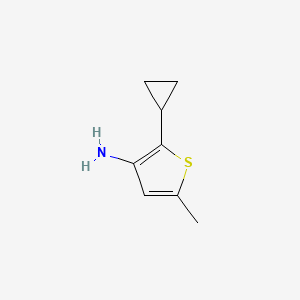
2-Ethyl-1-ethynylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-ethynylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring both an ethyl and an ethynyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-1-ethynylcyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the following steps:
Preparation of Sodium Acetylide: Sodium metal is dissolved in liquid ammonia to form sodium amide, which then reacts with acetylene to produce sodium acetylide.
Reaction with Cyclohexanone: The sodium acetylide is then reacted with cyclohexanone to form the desired product.
Acidic Work-up: The reaction mixture is treated with an acid to neutralize the sodium acetylide and isolate the product.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-ethynylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, forming 2-ethylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces 2-ethylcyclohexanol.
Substitution: Produces halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-ethynylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-ethynylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various addition and substitution reactions. Its ethynyl group allows it to form stable complexes with transition metals, which can be used in catalysis and other chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethynylcyclohexanol: Similar structure but lacks the ethyl group.
2-Methyl-2-butanol: Another alkynyl alcohol with different substituents.
2-Methyl-2-pentanol: Similar in structure but with a different carbon chain length.
Uniqueness
2-Ethyl-1-ethynylcyclohexan-1-ol is unique due to the presence of both an ethyl and an ethynyl group on the cyclohexane ring.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-ethyl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-9-7-5-6-8-10(9,11)4-2/h2,9,11H,3,5-8H2,1H3 |
InChI-Schlüssel |
BTJTUCKAYOTSBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


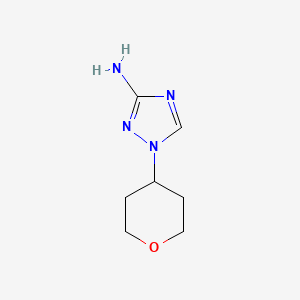
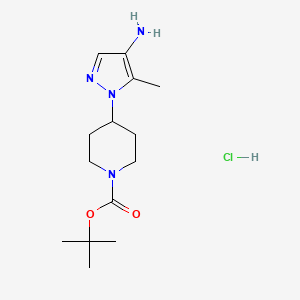
![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)

![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13342927.png)
